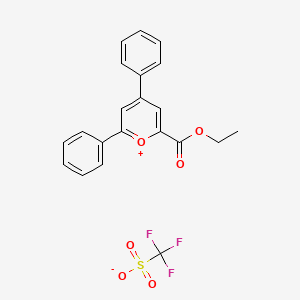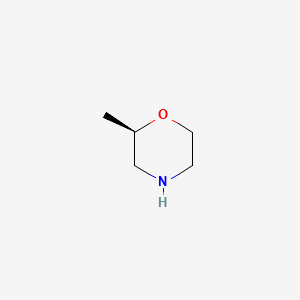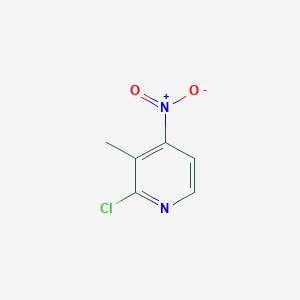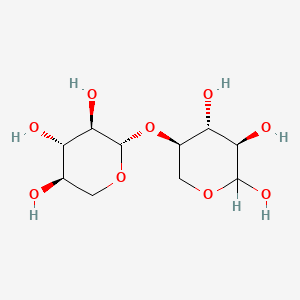
Xylobiose
Übersicht
Beschreibung
Xylobiose is a disaccharide of xylose monomers with a beta-1,4-bond between them . It can be regarded as the shortest and simplest xylan, a member of the hemicellulose family of molecules that interact with cellulose and lignin in plants .
Synthesis Analysis
Xylobiose is usually produced from xylan by enzymatic hydrolysis . Xylo-oligosaccharides prepared by enzymatic hydrolysis from xylan were analyzed by thin-layer chromatography and high-pressure liquid chromatography . Furthermore, xylose, xylobiose, and xylotriose were separated by silica gel column chromatography .Molecular Structure Analysis
Xylobiose’s molecular structure was modeled using the same density functional theory (DFT) quantum mechanics approach used previously for cellobiose, with both vacuum and solvated models . The region of lowest energy for the solvated model accommodates the experimentally observed left-handed, threefold helical shape of xylan hydrate as well as most di- and oligosaccharide structures from the Cambridge Structural Database and the Protein Data Bank .Chemical Reactions Analysis
The expression of key genes involved in perception, defense, and cell wall remodeling was observed after xylobiose treatment .Physical And Chemical Properties Analysis
Xylobiose exhibits some specific physicochemical properties such as excellent water solubility and high-temperature resistance . It also has a variety of functional biological activities including anti-inflammation, antioxidative, antitumor, antimicrobial properties .Wissenschaftliche Forschungsanwendungen
Prebiotics
Xylooligosaccharides (XOs), which include xylobiose, are attracting an ever-increasing amount of interest for use as food prebiotics . Prebiotics have various beneficial health effects, such as enhancing mineral absorption and suppressing the activity of harmful or putrefactive bacteria .
Sustainable Production from Agro-Industrial By-Products
Lignocellulosic biomasses present a high potential as a source of raw material for the production of XOs, making the agro-industrial by-products the perfect candidates for production on an industrial scale . However, these biomasses require the application of physicochemical pretreatments to obtain XOs .
Production from Empty Fruit Bunch via Nanofiltration
Efficient membrane separation technology has been used to convert lignocellulosic materials into a renewable source of XOs . This study revealed a dual function of nanofiltration membranes by first achieving a high yield of xylobiose from alkali-pretreated empty fruit bunch (EFB) hydrolysate, and then by achieving a high degree of separation for xylose as a monosaccharide product .
Defense-Related Response Trigger
Xylobiose treatment has been found to trigger a defense-related response in certain organisms . This involves the expression of key genes involved in perception, defense, and cell wall remodeling .
Cell Wall Remodeling
Xylobiose has been implicated in the remodeling of cell walls . This involves the expression of cell wall remodeling genes .
Industrial Scale Production and Market Potential
The advance in new technologies for XOs production could decrease their real cost (USD 25–50/kg) on an industrial scale and would increase the volume of market transactions in the prebiotic sector (USD 4.5 billion) . In this sense, new patents and innovations are being strategically developed to expand the use of XOs as daily prebiotics .
Wirkmechanismus
Target of Action
Xylobiose, a type of xylo-oligosaccharide (XOS), primarily targets plant cell wall receptors and gut proteins . These targets perceive xylobiose as a damage-associated molecular pattern (DAMP), which can alter immunity and cell wall composition . In the human gut, xylobiose interacts with proteins such as xylosidase and xylulokinase .
Mode of Action
Xylobiose interacts with its targets to trigger immune responses and alter cell wall composition . For instance, in plants like Arabidopsis, xylobiose treatment significantly triggers the generation of reactive oxygen species (ROS), activates MAPK protein phosphorylation, and induces callose deposition . In the human gut, xylobiose is recognized by gut proteins, leading to various health benefits .
Biochemical Pathways
Xylobiose affects several biochemical pathways. In plants, it triggers the plant-triggered immunity (PTI) response, alters cell wall polysaccharide composition, and influences growth hormone levels . In the human gut, xylobiose is involved in the metabolism of xylose, a major component of lignocellulosic hydrolysates . Xylose metabolism involves various xylanolytic enzymes, among which β-xylosidases play a crucial role .
Pharmacokinetics
It’s known that xylobiose is a non-digestible oligosaccharide
Result of Action
The action of xylobiose results in molecular and cellular effects. In plants, it triggers the generation of ROS, activates protein phosphorylation, and induces changes in cell wall composition . In the human gut, xylobiose positively affects health by interacting with gut proteins, boosting the immune system, increasing the absorption of minerals, and reducing the risk of colorectal cancer .
Action Environment
Environmental factors can influence the action of xylobiose. For instance, the composition of the microbiota in the human gut, which can be influenced by factors such as diet and drugs, can affect how xylobiose is utilized . In plants, the presence of other molecular patterns can enhance the response triggered by xylobiose .
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be moved to fresh air and given oxygen if breathing is difficult . If it comes into contact with skin or eyes, it should be washed off with plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2/t3-,4-,5+,6+,7-,8-,9?,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQKSQQRKHFMLI-WSNPFVOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xylobiose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



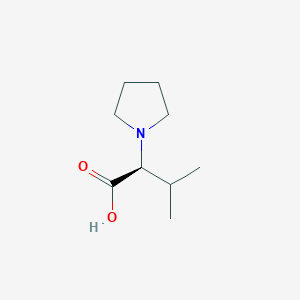
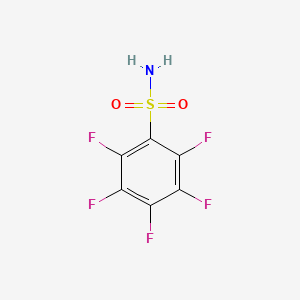


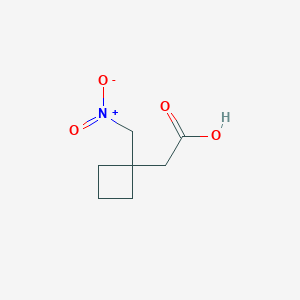

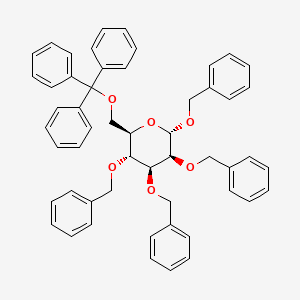
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate](/img/structure/B3043202.png)
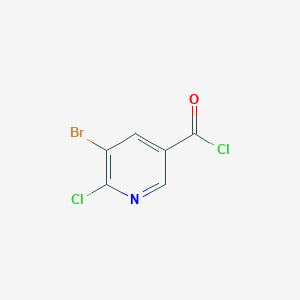
![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)
